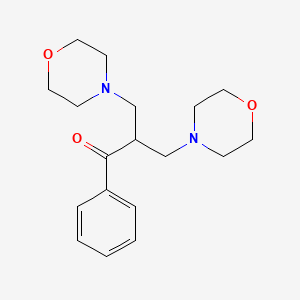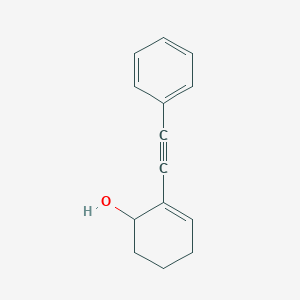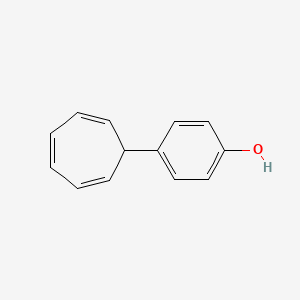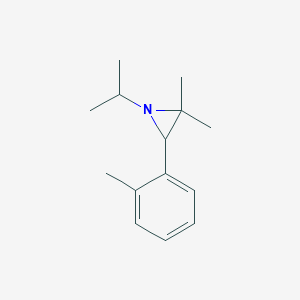
2(1H)-Quinoxalinethione, 1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinoxalinethione, 1-methyl- is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinethione, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Polar solvents like ethanol or dimethylformamide (DMF)
Catalyst/Base: Strong bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of 2(1H)-Quinoxalinethione, 1-methyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2(1H)-Quinoxalinethione, 1-methyl- undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the methyl group or the quinoxaline ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, DMF, or acetonitrile
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Various substituted quinoxalines depending on the nucleophile used
Aplicaciones Científicas De Investigación
2(1H)-Quinoxalinethione, 1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinoxalinethione, 1-methyl- involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular redox balance, inducing oxidative stress in target cells.
Comparación Con Compuestos Similares
Quinoxaline: Lacks the thione group, making it less reactive.
2(1H)-Quinoxalinone, 1-methyl-: Contains a carbonyl group (C=O) instead of a thione group, leading to different reactivity and applications.
1-Methylquinoxaline-2-thiol: Similar structure but with a thiol group (SH) instead of a thione group.
Uniqueness: 2(1H)-Quinoxalinethione, 1-methyl- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90418-02-3 |
|---|---|
Fórmula molecular |
C9H8N2S |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
1-methylquinoxaline-2-thione |
InChI |
InChI=1S/C9H8N2S/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6H,1H3 |
Clave InChI |
VEPLVUFYLZGRBI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=CC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)





![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)




